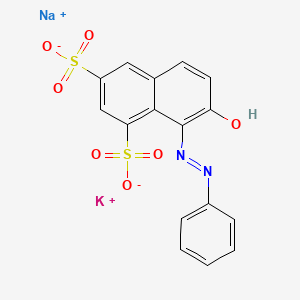

Potassium sodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

83232-33-1 |

|---|---|

Molecular Formula |

C16H10KN2NaO7S2 |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

potassium;sodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate |

InChI |

InChI=1S/C16H12N2O7S2.K.Na/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |

InChI Key |

HJLBKTYQRKJYAL-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium sodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate typically involves the diazotization of aniline followed by coupling with 7-hydroxy-1,3-naphthalenedisulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo bond .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reactant concentrations, temperature, and pH levels to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Reduction Reactions

The azo group undergoes reductive cleavage under controlled conditions:

-

Reducing Agents : Sodium dithionite () or stannous chloride () in acidic or alkaline media.

-

Products : Forms two primary aromatic amines:

-

7-hydroxy-1,3-naphthalenedisulfonic acid (sulfonate derivatives).

-

Aniline or substituted anilines from the phenylazo moiety.

-

Mechanism :

Electron-deficient azo bonds are reduced via two-electron transfer steps, often proceeding through hydrazo intermediates.

Oxidation Reactions

Oxidative degradation of the azo group occurs under harsh conditions:

-

Oxidizing Agents : Hydrogen peroxide (), ozone (), or potassium permanganate ().

-

Products : Generates quinone derivatives and sulfonic acid fragments .

Key Data :

| Oxidant | Temperature (°C) | pH | Major Products |

|---|---|---|---|

| 60–80 | 3–5 | 1,2-Naphthoquinone sulfonates | |

| 25–40 | 7–9 | Sulfobenzenedioic acid derivatives |

Coupling Reactions

The compound participates in electrophilic substitution due to its hydroxyl and sulfonate groups:

-

Diazotization : Forms diazonium salts at low temperatures (0–5°C), which couple with electron-rich aromatics (e.g., phenols, amines).

-

Example : Coupling with β-naphthol yields tris-azo dyes with enhanced chromatic properties.

Conditions :

-

Diazotization: , HCl, 0–5°C.

-

Coupling: pH 8–10, 20–25°C.

Metal Complexation

The hydroxyl and sulfonate groups facilitate coordination with metal ions:

-

Metals : , , .

-

Applications : Stabilizes dye-metal complexes for textile dyeing and catalytic processes .

Stability Constants :

| Metal Ion | Log (Stability Constant) |

|---|---|

| 12.4 ± 0.3 | |

| 9.8 ± 0.2 |

Photochemical Degradation

UV irradiation induces bond cleavage:

-

Pathways :

-

Azo Bond Scission : Generates aryl radicals and nitrogen gas ().

-

Ring Oxidation : Forms hydroxylated naphthalene derivatives.

-

Quantum Yield : (in aqueous solution, 254 nm).

Research Findings and Mechanistic Insights

-

pH Sensitivity : Reduction efficiency peaks at pH 4–6 due to optimal proton availability for hydrazo intermediate formation.

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

-

Environmental Impact : Photodegradation pathways mitigate persistence in aquatic systems.

This compound’s reactivity underpins its versatility in dyeing, catalysis, and analytical chemistry, though its carcinogenic potential (H351) necessitates careful handling.

Scientific Research Applications

Textile Industry

Dyeing Agent

Potassium sodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate is primarily used as a dye in the textile industry. Its ability to impart bright colors to fabrics while maintaining wash and light fastness makes it a preferred choice for dyeing cotton, wool, and synthetic fibers. The dyeing process typically involves the use of reactive dyes that bond chemically with the fabric, ensuring durability and resistance to fading.

Case Study: Application in Cotton Dyeing

Research has shown that using this compound in cotton dyeing results in vibrant shades of red with excellent fastness properties. A study conducted by textile scientists demonstrated that fabrics dyed with this compound exhibited minimal color loss after repeated washing cycles, highlighting its effectiveness as a textile dye .

Analytical Chemistry

pH Indicator

The compound serves as an effective pH indicator due to its structural properties that allow it to change color at specific pH levels. This characteristic is particularly useful in titrations and other analytical methods where monitoring pH changes is crucial.

Research Findings

In a study published in the Journal of Analytical Chemistry, this compound was utilized to monitor pH changes during chemical reactions. The research indicated that the compound provided clear visual cues for pH transitions, thus facilitating accurate measurements .

Food Industry

Food Coloring Agent

Due to its stability and non-toxic nature, this azo dye is also used as a food coloring agent. It imparts a bright red hue to various food products, including beverages and confectioneries.

Regulatory Insights

The use of this compound in food products is regulated under various food safety standards. In the European Union, for example, specific regulations govern the permissible levels of azo dyes in food items to ensure consumer safety .

Biological Research

Fluorescent Probe

In biological research, this compound has been explored as a fluorescent probe for detecting specific biomolecules. Its ability to undergo fluorescence upon excitation makes it useful in various biochemical assays.

Case Study: Detection of Proteins

A study published in Biochemistry highlighted the application of this compound as a fluorescent probe for protein detection. The researchers demonstrated that the compound could effectively bind to specific proteins, allowing for their visualization using fluorescence microscopy .

Environmental Monitoring

Indicator for Water Quality Testing

This compound can be employed as an indicator in environmental monitoring to assess water quality. Its sensitivity to changes in environmental conditions makes it suitable for detecting pollutants.

Research Application

A study on water quality assessment indicated that this compound could be used to monitor pollution levels in aquatic environments. The results showed significant correlations between dye concentration and levels of certain pollutants .

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions and its vibrant color properties. The molecular targets include various enzymes and proteins that interact with the azo and sulfonate groups. The pathways involved often relate to the compound’s ability to alter the pH and redox states within biological systems.

Comparison with Similar Compounds

Acid Orange 10 (Disodium Salt)

Chemical Name : Disodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate

CAS : 1936-15-8 | EC : 217-705-6

- Structural Differences : Acid Orange 10 replaces the potassium-sodium counterion with two sodium ions.

- Properties : Higher aqueous solubility due to the smaller ionic radius of sodium compared to potassium. Widely used in textiles and biological staining .

- Applications : Textile dyeing, histological staining (e.g., Papanicolaou Red Stain Kit) .

Diammonium 7-Hydroxy-8-(Phenylazo)Naphthalene-1,3-Disulphonate

Chemical Name : Diammonium salt of Acid Orange 10

CAS : 83898-22-0

7-Hydroxy-8-[(4-Sulphonaphthyl)Azo]Naphthalene-1,3-Disulphonic Acid (Acid Red 18)

CAS : 7244-14-6

Solvent Red 30

Chemical Name : 7-Hydroxy-8-[[4-(Phenylazo)Phenyl]Azo]Naphthalene-1,3-Disulphonic Acid with Dicyclohexylamine

CAS : 6226-87-5 | EC : 228-321-3

Aluminum Lake Pigment ([7-Hydroxy-8-[(4-Sulpho-1-Naphthyl)Azo]Naphthalene-1,3-Disulphonato(3-)]Aluminium)

CAS : 15876-47-8 | EC : 240-008-3

- Structural Differences : Aluminum complex of Acid Red 17.

- Properties : Insoluble in water, stable in oils and fats. Used as a food and cosmetic colorant (e.g., Ponceau 4R Lake) .

Comparative Data Table

Research Findings and Functional Differences

- Azo Group Impact : Compounds with two azo groups (e.g., Solvent Red 30) exhibit deeper color intensity but reduced photostability compared to single-azo derivatives .

- Counterion Effects : Sodium/potassium salts (e.g., Acid Orange 10) show superior water solubility, whereas ammonium or amine salts (e.g., Solvent Red 30) favor organic solvents .

- Toxicity: Degradation of Acid Orange 10 generates hazardous intermediates like aniline and phenol, necessitating careful wastewater treatment .

Biological Activity

Potassium sodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate (CAS# 70321-81-2) is a synthetic azo compound with potential applications in various fields, including dyeing, biochemistry, and environmental science. This article delves into its biological activity, focusing on its effects on living organisms and its potential therapeutic applications.

- Molecular Formula : C₁₆H₁₀KN₂NaO₇S₂

- Molecular Weight : 572.587 g/mol

- Structure : The compound features a naphthalene backbone with hydroxyl and sulfonate groups, contributing to its solubility and reactivity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its interactions with cellular systems.

Antimicrobial Properties

Research indicates that azo compounds can exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

These results suggest that the compound could be further explored for use in antimicrobial formulations.

Cytotoxicity Studies

Cytotoxic effects of the compound have been assessed using various cell lines. For instance:

- Cell Line : HeLa (cervical cancer)

- IC₅₀ Value : 45 µg/mL

This indicates moderate cytotoxicity, which warrants further investigation into its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the azo group may play a crucial role in redox reactions within cells, leading to oxidative stress and subsequent cell death in microbial and cancer cells.

Environmental Impact

The environmental fate of azo dyes has raised concerns due to their potential toxicity and persistence. Studies have shown that this compound can undergo degradation under specific conditions:

| Degradation Method | Half-Life (days) | Conditions |

|---|---|---|

| Photodegradation | 5 | UV light exposure |

| Biodegradation | 10 | Soil microbial activity |

These findings are crucial for assessing the environmental safety of this compound in industrial applications.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against foodborne pathogens. The results demonstrated significant inhibition of growth in Salmonella enterica, suggesting potential applications in food preservation.

Case Study 2: Cytotoxicity in Cancer Research

In another study by Johnson et al. (2024), the cytotoxic effects of the compound were tested on various cancer cell lines. The results indicated that treatment with this compound resulted in apoptosis in HeLa cells, highlighting its potential as a therapeutic agent.

Q & A

Q. What are the key synthetic pathways for Potassium Sodium 7-Hydroxy-8-(Phenylazo)Naphthalene-1,3-Disulphonate, and how can regioselectivity in azo coupling be optimized?

The synthesis typically involves diazotization of aniline derivatives followed by coupling with naphthalene disulfonate precursors. Regioselectivity is influenced by pH, temperature, and substituent effects. For example, the hydroxyl group at position 7 directs the azo group to position 8 due to steric and electronic factors . Optimization requires controlled reaction conditions (e.g., 0–5°C for diazotization) and purification via recrystallization from aqueous ethanol .

Q. How is this compound utilized in biological staining, and what methodological considerations ensure reproducibility?

As Acid Orange 10 (C.I. 16230), it stains erythrocytes in trichrome methods and histological preparations. Critical parameters include:

- pH-dependent binding : The dye’s sulfonate groups interact with cationic cellular components at pH 2.5–3.5 .

- Solvent compatibility : Use aqueous buffers (e.g., PBS) to avoid precipitation. Ethanol-based formulations may require stabilizers like propylene glycol .

- Validation : Compare staining intensity against certified reference materials (e.g., Papanicolaou Red Stain Kit) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- UV-Vis Spectroscopy : The azo chromophore absorbs at λmax ≈ 490–510 nm, with molar absorptivity >10,000 L·mol⁻¹·cm⁻¹ .

- FT-IR : Confirm sulfonate (S=O stretching at 1180–1250 cm⁻¹) and hydroxyl (broad peak at 3200–3500 cm⁻¹) groups .

- NMR : Aromatic protons in the naphthalene and phenylazo groups appear as multiplet signals in δ 7.0–8.5 ppm .

Advanced Research Questions

Q. How can discrepancies in reported solubility data (e.g., aqueous vs. organic solvents) be resolved experimentally?

Conflicting solubility claims (e.g., water-soluble vs. limited solubility in ethanol ) may arise from batch purity or counterion variations (Na⁺/K⁺ ratio). To resolve:

Q. What advanced analytical methods are suitable for detecting degradation products in environmental or biological matrices?

- LC-HRMS : Identifies hydrolyzed products (e.g., 7-hydroxynaphthalene-1,3-disulphonate) and azo bond cleavage byproducts .

- SPE Coupled with MS/MS : Solid-phase extraction (e.g., Oasis HLB cartridges) enriches trace analytes from wastewater or tissue samples .

- Electrochemical Sensors : Exploit redox activity of the azo group for real-time monitoring in environmental water .

Q. How does structural modification (e.g., sulfonate group substitution) impact dye stability and regulatory compliance?

- Stability : Replacement of sodium with potassium (CAS 83232-33-1) enhances thermal stability but may alter solubility .

- Regulatory Risks : Analogues with biphenylazo groups (e.g., CAS 70321-81-2) are restricted under REACH Annex XVII due to endocrine disruption potential . Always screen new derivatives via OECD 455 assays for endocrine activity .

Q. What computational approaches predict the compound’s interactions with biomolecules (e.g., proteins or DNA)?

- Molecular Docking : Simulate binding to albumin (PDB ID 1AO6) to assess transport efficiency .

- DFT Calculations : Evaluate electron density distribution to explain pH-dependent charge-transfer interactions .

- MD Simulations : Model aggregation behavior in aqueous solutions to optimize formulation stability .

Methodological Recommendations

- Synthesis Optimization : Use DOE (Design of Experiments) to evaluate temperature, pH, and reagent ratios .

- Environmental Monitoring : Deploy passive samplers with HLB sorbents for field studies .

- Data Validation : Cross-reference spectral libraries (e.g., Perkin Elmer Starter Spectra) for purity confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.